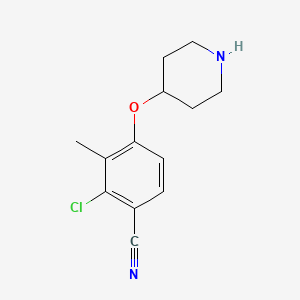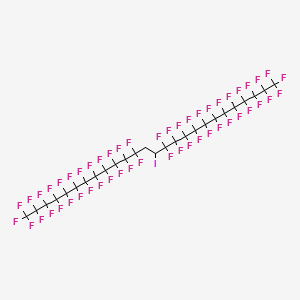
3,3-Difluoro-N-phenethylcyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-N-phenethylcyclobutanamine is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a phenethylamine group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-N-phenethylcyclobutanamine typically involves the fluorination of cyclobutanamine derivatives. One common method is the use of deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process. Continuous flow reactors and other advanced techniques can be employed to enhance production efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Difluoro-N-phenethylcyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted cyclobutanamine derivatives
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-N-phenethylcyclobutanamine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-N-phenethylcyclobutanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to altered biochemical pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction .
Vergleich Mit ähnlichen Verbindungen
- 3,3-Difluorocyclobutanamine
- 3,3-Difluoro-N-methylcyclobutanamine
- 3,3,4-Trifluoropyrrolidinyl derivatives
Comparison: Compared to these similar compounds, 3,3-Difluoro-N-phenethylcyclobutanamine exhibits unique properties due to the presence of the phenethylamine group. This group enhances its biological activity and specificity, making it a more potent compound for certain applications. Additionally, the difluoro substitution pattern provides increased stability and resistance to metabolic degradation .
Conclusion
This compound is a compound of great interest in various fields of scientific research and industry. Its unique structure and properties make it a valuable tool for the synthesis of complex molecules, the study of biochemical pathways, and the development of new therapeutic agents. Continued research into its preparation, reactions, and applications will further enhance our understanding and utilization of this versatile compound.
Eigenschaften
Molekularformel |
C12H15F2N |
|---|---|
Molekulargewicht |
211.25 g/mol |
IUPAC-Name |
3,3-difluoro-N-(2-phenylethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H15F2N/c13-12(14)8-11(9-12)15-7-6-10-4-2-1-3-5-10/h1-5,11,15H,6-9H2 |
InChI-Schlüssel |
JSSAYOJIMZDYFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)

![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)



amine](/img/structure/B12088355.png)



